molecular formula C8H12O6 B1210850 Gadusol CAS No. 76663-30-4

Gadusol

Cat. No. B1210850
CAS RN: 76663-30-4
M. Wt: 204.18 g/mol
InChI Key: KENOUOLPKKQXMX-UHFFFAOYSA-N
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Description

3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.
Gadusol is a natural product found in Artemia salina with data available.

Scientific Research Applications

1. Natural UV Protection and Antioxidant Properties

Gadusol, identified in marine fish roes, displays similarities to ascorbic acid and has notable concentrations exceeding those of ascorbic acid. It exhibits properties pertinent to natural UV protection and antioxidant functions in aquatic organisms (Plack et al., 1981). This compound is structurally related to mycosporines and has been found in various marine species, indicating its widespread biological significance.

2. De Novo Synthesis in Vertebrates

Remarkably, vertebrates, including fish, amphibians, reptiles, and birds, have been discovered to synthesize gadusol de novo. This capability suggests a broader biological role for gadusol beyond marine organisms, with implications for understanding its function in these animals (Osborn et al., 2015).

3. Photoprotective Capacity

A computational study on gadusol's structure reveals its efficient light energy dissipation as heat, underlining its potential as a natural photoprotective agent. This insight supports the development of new synthetic sunscreens inspired by gadusol's structure (Losantos et al., 2015).

4. Antioxidant Activity in Fish Roes

Gadusol's occurrence in fish roes, particularly in certain species, has been quantified, with the compound demonstrating substantial antioxidant activity. This finding positions fish roes as a potential dietary source of natural antioxidants (Arbeloa et al., 2010).

5. Electrochemical Characterization

Gadusol's electrochemical properties have been investigated, revealing its moderate reductive power and stability against atmospheric oxidation. These properties suggest its suitability as an antioxidant additive in various formulations (Arbeloa et al., 2012).

6. Role in Photo-Oxidation Processes

Research on the kinetics of singlet oxygen quenching by gadusol species highlights its efficiency in deactivating reactive oxygen species. This capability underlines gadusol's role as a sacrifice antioxidant in addition to its UV-screening function, relevant for biotechnological applications (Orallo et al., 2020).

7. Photostability and Photophysics

Gadusol's high photostability and rapid non-radiative decay of its excited species at physiological pH affirm its role as a UV sunscreen. Its reductive quenching reactivity supports its antioxidant capacity in biological environments (Arbeloa et al., 2011).

8. Role as a Sunscreen in Fish Embryos

Gadusol in fish embryos acts as a maternally provided sunscreen, protecting against UV-induced DNA damage. Its biosynthetic pathway's conservation across teleost genomes emphasizes its critical role in early-life survival in these species (Rice et al., 2023).

9. Biochemical Skin Changes Under UV Radiation

Studies using confocal Raman spectroscopy have explored the photoprotective effects of gadusol on human skin, providing insights into its potential application in sunscreen formulations (Tosato et al., 2015).

10. Biotechnological Production of Novel Sunscreens

The genetic engineering of biosynthetic pathways has enabled the production of gadusol and related compounds, paving the way for the development of new, environmentally friendly sunscreens (Osborn & Mahmud, 2019).

properties

CAS RN

76663-30-4

Product Name

Gadusol

Molecular Formula

C8H12O6

Molecular Weight

204.18 g/mol

IUPAC Name

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3

InChI Key

KENOUOLPKKQXMX-UHFFFAOYSA-N

SMILES

COC1=C(C(C(CC1=O)(CO)O)O)O

Canonical SMILES

COC1=C(C(C(CC1=O)(CO)O)O)O

synonyms

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one
gadusol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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